N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide

Lipophilicity Drug-likeness Permeability

N-(2-(Furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1795088-43-5) is a synthetic sulfonamide derivative combining a furan-2-yl heterocycle, a chiral methoxyethyl linker, and a 2,4,5-trimethylbenzenesulfonamide head group (molecular formula C₁₆H₂₁NO₄S; MW 323.4 g/mol). Its computed physicochemical profile—XLogP3-AA 2.5, topological polar surface area (TPSA) 76.9 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds—positions it as a moderately lipophilic, orally bioavailable chemical space occupant per Lipinski guidelines.

Molecular Formula C16H21NO4S
Molecular Weight 323.41
CAS No. 1795088-43-5
Cat. No. B2773044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
CAS1795088-43-5
Molecular FormulaC16H21NO4S
Molecular Weight323.41
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)OC)C
InChIInChI=1S/C16H21NO4S/c1-11-8-13(3)16(9-12(11)2)22(18,19)17-10-15(20-4)14-6-5-7-21-14/h5-9,15,17H,10H2,1-4H3
InChIKeyPABRZTLVSOWREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1795088-43-5): Compound Identity and Physicochemical Baseline for Procurement Evaluation


N-(2-(Furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 1795088-43-5) is a synthetic sulfonamide derivative combining a furan-2-yl heterocycle, a chiral methoxyethyl linker, and a 2,4,5-trimethylbenzenesulfonamide head group (molecular formula C₁₆H₂₁NO₄S; MW 323.4 g/mol). Its computed physicochemical profile—XLogP3-AA 2.5, topological polar surface area (TPSA) 76.9 Ų, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds—positions it as a moderately lipophilic, orally bioavailable chemical space occupant per Lipinski guidelines. [1] The compound is cataloged as a research chemical (PubChem CID 76149981) and has not yet been the subject of dedicated primary pharmacological publications; the vast majority of available information derives from computed property databases and vendor technical datasheets.

Why Generic Sulfonamide Substitution Fails: Structural Differentiation Drivers for N-(2-(Furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide


Sulfonamides bearing identical or similar core scaffolds cannot be assumed interchangeable because subtle modifications in the N-substituent (linker length, polarity, steric volume) and the arena substitution pattern (methyl count and position) produce quantifiable shifts in lipophilicity, polar surface area, hydrogen-bonding capacity, and conformational flexibility—each of which directly impacts solubility, permeability, metabolic stability, and target-binding thermodynamics. [1] The target compound's unique combination of a furan-2-yl ring, a methoxy-bearing chiral ethyl linker, and a 2,4,5-trimethylbenzenesulfonamide head generates a distinct physicochemical signature that differs measurably from the closest commercially available analogs: the furfuryl analog (CAS 433955-61-4) lacks the methoxyethyl spacer and chiral center; the des-furan methoxyethyl analog (C₁₂H₁₉NO₃S, MW 257.35) lacks the heterocyclic recognition element; and the methanesulfonamide analog (CAS 1795455-85-4, MW 219.26) lacks the trimethylaryl hydrophobic anchor. These structural differences translate into computed property divergences that are consequential for assay behavior, formulation requirements, and SAR interpretation. The evidence items below quantify these divergences.

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (1795088-43-5) vs. Closest Analogs


Lipophilicity Differential: Target Compound (XLogP3-AA = 2.5) vs. N-(Furan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide (ACD/LogP = 3.29)

The target compound exhibits a computed XLogP3-AA of 2.5, whereas the closest furan-containing analog—N-(furan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide (CAS 433955-61-4), which replaces the methoxyethyl linker with a simple methylene bridge—has a predicted ACD/LogP of 3.29. [1] This ~0.8 log-unit difference corresponds to approximately a 6.3-fold lower octanol-water partition coefficient for the target, indicating substantially reduced lipophilicity driven by the polar methoxy group and the extended ethyl spacer. The lower logP places the target compound closer to the optimal range (1–3) for oral absorption and aqueous solubility according to Lipinski's rule-of-five guidelines.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area: 76.9 Ų (Target) vs. 68 Ų (Furfuryl Analog) and Implications for Membrane Permeability

The target compound's computed TPSA of 76.9 Ų is 8.9 Ų (13%) higher than the 68 Ų predicted for N-(furan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide. [1] Both compounds fall below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold often associated with CNS penetration, suggesting that both are membrane-permeable. However, the target's additional polar surface area—attributable to the methoxy oxygen—provides incrementally greater aqueous solubility while remaining within favorable permeability limits, a balance that can be advantageous for systemic exposure.

Polar surface area Membrane permeability Blood-brain barrier

Hydrogen Bond Acceptor Count: 5 (Target) vs. 4 for Both Furfuryl and Des-Furan Methoxyethyl Analogs

The target compound possesses 5 hydrogen bond acceptors (HBA), one more than either N-(furan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide (4 HBA) or the des-furan analog N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (4 HBA: the furan ring oxygen + sulfonamide oxygens + methoxy oxygen = 4). [1] The additional HBA in the target arises from the simultaneous presence of both the furan oxygen and the methoxy oxygen on the ethyl linker. Hydrogen bond donor count is identical (1, the sulfonamide NH) across all three analogs. This elevated HBA count is predicted to enhance aqueous solubility and may influence specific hydrogen-bonding interactions with biological targets, although no experimental binding data exist to confirm this.

Hydrogen bonding Solubility Target engagement

Rotatable Bond Count and Conformational Flexibility: 6 (Target) vs. 4 (Furfuryl Analog)

The target compound contains 6 rotatable bonds compared to only 4 for N-(furan-2-ylmethyl)-2,4,5-trimethylbenzenesulfonamide. [1] The two additional rotatable bonds derive from the methoxyethyl linker (CH₂–CH(OMe)–furan) versus the single methylene bridge in the furfuryl analog. Increased conformational flexibility generally imposes a higher entropic penalty upon binding to a rigid target site and may reduce binding affinity by an estimated 0.5–1.5 kcal/mol per frozen rotatable bond (class-level inference). [2] However, this flexibility may also enable induced-fit recognition of binding pockets that are sterically inaccessible to the more rigid furfuryl analog, representing a double-edged SAR feature.

Conformational flexibility Entropy Binding affinity

Scaffold-Class Evidence: 2,4,6-Trimethylbenzenesulfonamide Binds Carbonic Anhydrase II Co-crystal Structure (PDB 6T4N)

While no direct target-engagement data exist for N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, the trimethylbenzenesulfonamide scaffold has been co-crystallized with human carbonic anhydrase II (hCA II) at 1.6 Å resolution (PDB 6T4N), demonstrating that the 2,4,6-trimethyl substitution pattern is compatible with the hCA II active site and that the sulfonamide nitrogen coordinates the catalytic zinc ion. [1] This class-level evidence establishes the trimethylbenzenesulfonamide head group as a validated zinc-binding pharmacophore in carbonic anhydrase inhibition, a mechanistic precedent absent for simpler methanesulfonamide analogs (e.g., CAS 1795455-85-4, MW 219.26) that lack the aromatic ring. QSAR studies across 48 sulfonamide derivatives confirm that aryl substitution patterns on the benzenesulfonamide ring modulate CA inhibitory potency through electronic and steric effects. [2]

Carbonic anhydrase inhibition Sulfonamide pharmacophore Structure-based design

Molecular Weight and Scaffold Differentiation: Target (323.4 g/mol) vs. Methanesulfonamide Analog (219.26 g/mol)

The target compound (C₁₆H₂₁NO₄S, 323.4 g/mol) differs from N-(2-(furan-2-yl)-2-methoxyethyl)methanesulfonamide (CAS 1795455-85-4, C₈H₁₃NO₄S, 219.26 g/mol) by 104.14 g/mol (47% larger), attributable entirely to the replacement of the methanesulfonyl group (–SO₂CH₃) with the 2,4,5-trimethylbenzenesulfonyl group (–SO₂C₆H₂(CH₃)₃). [1] This mass increase is accompanied by the addition of an aromatic ring and three methyl groups, which together contribute greater steric bulk, higher lipophilicity, and potential for π-stacking and van der Waals interactions with hydrophobic protein pockets. The methanesulfonamide analog lacks these features, making it a minimal pharmacophore probe rather than a lead-like molecule.

Molecular weight Scaffold complexity Chemical space

Procurement-Weighted Application Scenarios for N-(2-(Furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide (1795088-43-5)


Carbonic Anhydrase Inhibitor Lead Optimization Programs

Based on crystallographic validation of the trimethylbenzenesulfonamide scaffold in hCA II (PDB 6T4N) [1] and prior QSAR evidence linking arene substitution patterns to CA inhibitory potency [2], this compound is a rational procurement choice for medicinal chemistry teams exploring regioisomeric variation (2,4,5- vs. 2,4,6-trimethyl) on the benzenesulfonamide ring. The furan-2-yl-methoxyethyl tail provides an unexplored vector for extending into the CA active-site rim, where the additional HBA count (5 vs. 4 for simpler analogs) may engage water-mediated hydrogen-bond networks.

Physicochemical Property-Driven Fragment Elaboration Studies

The compound's computed property profile—XLogP3 2.5, TPSA 76.9 Ų, MW 323.4—places it in favorable oral drug-like chemical space. [3] It can serve as a reference point in systematic SAR studies comparing the impact of linker elongation (methoxyethyl vs. methylene), HBA count (5 vs. 4), and rotatable bond count (6 vs. 4) on in vitro ADME parameters such as aqueous solubility, Caco-2 permeability, and microsomal stability. Procurement is justified when the study design explicitly requires quantifying these property differences against the furfuryl analog (CAS 433955-61-4).

Sulfonamide Chemical Biology Probe Development

For academic groups investigating sulfonamide–protein interactions beyond carbonic anhydrase (e.g., sulfonamide-based chemical probes for dihydropteroate synthase, phosphotyrosine phosphatases, or glucocorticoid receptors), this compound offers a three-point diversification handle: the furan ring (potential for bioisosteric replacement), the chiral methoxy-bearing carbon (stereochemical SAR), and the trimethylbenzenesulfonamide head (validated zinc-binding motif). [1] The compound's structural complexity (323.4 g/mol, 22 heavy atoms) [3] positions it as an advanced intermediate between fragment hits and fully optimized leads.

Negative Control or Comparator for Methanesulfonamide Fragment Hits

When methanesulfonamide-based fragment hits (e.g., CAS 1795455-85-4, MW 219.26) are identified in biochemical screens, this compound can serve as a matched-pair comparator to assess the contribution of the trimethylbenzenesulfonamide head group to binding affinity and selectivity. [3] The 47% molecular weight increase and the addition of a hydrophobic aryl ring provide a measurable scaffold-hopping benchmark for fragment-to-lead progression studies.

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